molecular formula C8H5ClN2O2S B2613333 2-Chloromethyl-6-nitrobenzo[d]thiazole CAS No. 188624-36-4

2-Chloromethyl-6-nitrobenzo[d]thiazole

Cat. No. B2613333
CAS RN: 188624-36-4
M. Wt: 228.65
InChI Key: OJJRLTPAYKTPEI-UHFFFAOYSA-N
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Description

“2-Chloromethyl-6-nitrobenzo[d]thiazole” is a chemical compound with the molecular formula C8H5ClN2O2S . It’s a part of the benzothiazole family, which is a privileged scaffold in the field of synthetic and medicinal chemistry .


Molecular Structure Analysis

The molecular weight of “2-Chloromethyl-6-nitrobenzo[d]thiazole” is 228.6555 . The structure of benzothiazole derivatives is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Scientific Research Applications

Antioxidant Activity

Thiazole-based compounds, including “2-Chloromethyl-6-nitrobenzo[d]thiazole”, have been found to exhibit antioxidant activity . They have the ability to inhibit the formation of certain radicals, which can help protect the body from damage caused by harmful molecules known as free radicals .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial properties . They can inhibit the growth of or destroy microorganisms, which makes them potentially useful in the treatment of infectious diseases .

Anti-inflammatory Activity

Thiazole-based compounds have shown anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis .

Antifungal Activity

“2-Chloromethyl-6-nitrobenzo[d]thiazole” and similar compounds have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections .

Antiviral Activity

Research has indicated that thiazole-based compounds can exhibit antiviral activity . This means they could potentially be used in the development of treatments for viral infections .

Antitumor or Cytotoxic Activity

Thiazole-based compounds have been found to have antitumor or cytotoxic properties . This suggests they could potentially be used in cancer treatment, as they can inhibit the growth of tumor cells .

Neuroprotective Activity

These compounds have demonstrated neuroprotective effects . This means they could potentially be used in the treatment of neurological disorders .

Enzyme Modulation

Thiazole-based Schiff base compounds, such as “2-Chloromethyl-6-nitrobenzo[d]thiazole”, have shown the ability to modulate the activity of many enzymes involved in metabolism . This suggests potential applications in the treatment of metabolic disorders .

Future Directions

Benzothiazole derivatives, including “2-Chloromethyl-6-nitrobenzo[d]thiazole”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(chloromethyl)-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJRLTPAYKTPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-6-nitrobenzo[d]thiazole

CAS RN

188624-36-4
Record name 2-(chloromethyl)-6-nitro-1,3-benzothiazole
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